![molecular formula C15H17N3O5 B2447095 3-乙氧基-4-[2-(2-甲基-5-硝基-1H-咪唑-1-基)乙氧基]苯甲醛 CAS No. 727983-34-8](/img/structure/B2447095.png)

3-乙氧基-4-[2-(2-甲基-5-硝基-1H-咪唑-1-基)乙氧基]苯甲醛

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

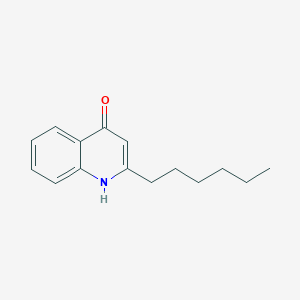

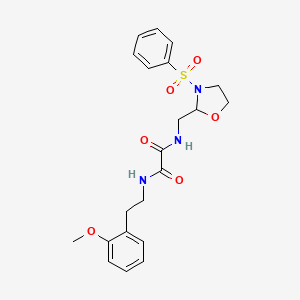

“3-ethoxy-4-[2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethoxy]benzaldehyde” is a specialty product for proteomics research . It contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .

Molecular Structure Analysis

The molecular formula of this compound is C15H17N3O5 . It contains an imidazole ring, which is known for its amphoteric nature, showing both acidic and basic properties .Chemical Reactions Analysis

While specific chemical reactions involving “3-ethoxy-4-[2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethoxy]benzaldehyde” are not detailed in the retrieved papers, imidazole derivatives are known to show a wide range of biological activities .科学研究应用

抗菌和抗分枝杆菌活性

咪唑衍生物已显示出抗菌和抗分枝杆菌作用。 研究人员合成了含有咪唑环的化合物,并评估了它们对包括结核分枝杆菌在内的细菌菌株的功效 .

抗炎特性

某些含有咪唑的化合物表现出抗炎活性。 这些分子可以调节免疫反应,并在各种疾病情况下减少炎症 .

抗肿瘤潜力

基于咪唑的衍生物已被研究用于其抗肿瘤特性。 研究人员探索它们对癌细胞生长、凋亡和肿瘤进展的影响 .

抗糖尿病作用

一些咪唑化合物显示出作为抗糖尿病药物的希望。 它们的作用机制可能涉及葡萄糖调节或胰岛素敏感性 .

抗病毒活性

含有咪唑的分子已被研究用于其抗病毒作用。 这些化合物可以抑制病毒复制或进入宿主细胞 .

抗氧化特性

某些咪唑衍生物表现出抗氧化活性。 它们可以清除自由基,保护细胞免受氧化应激 .

致溃疡活性

基于咪唑的化合物已被探索用于其诱导或预防溃疡的潜力。 研究人员调查它们对胃黏膜和溃疡形成的影响 .

其他应用

含有咪唑的分子具有多种作用,包括抗过敏、退热、抗蠕虫和抗真菌活性。 此外,它们是组氨酸、嘌呤和组胺等天然产物的重要组成部分 .

总之,3-乙氧基-4-[2-(2-甲基-5-硝基-1H-咪唑-1-基)乙氧基]苯甲醛在各个研究领域都具有潜力,使其成为进一步研究的有趣化合物 . 如果你需要任何特定方面的更详细的信息,请随时提问!

作用机制

Target of Action

It contains an imidazole ring , a five-membered heterocyclic moiety that is known to interact with various biological targets. Imidazole derivatives show a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .

Mode of Action

Imidazole compounds are known to interact with their targets in various ways, often involving the formation of hydrogen bonds with key amino acids in the target proteins . The presence of the nitro group and the ethoxy group in the molecule could also influence its interaction with its targets.

Biochemical Pathways

Given the broad range of activities associated with imidazole derivatives , it can be inferred that this compound may interact with multiple biochemical pathways, leading to various downstream effects.

Pharmacokinetics

Imidazole compounds are generally known to be highly soluble in water and other polar solvents , which could influence their absorption and distribution in the body.

Result of Action

Given the broad range of biological activities associated with imidazole derivatives , it can be inferred that this compound may have multiple effects at the molecular and cellular levels.

生化分析

Biochemical Properties

It is known that imidazole derivatives, which this compound is a part of, show a broad range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Cellular Effects

Imidazole derivatives are known to interact with various types of cells and cellular processes .

属性

IUPAC Name |

3-ethoxy-4-[2-(2-methyl-5-nitroimidazol-1-yl)ethoxy]benzaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N3O5/c1-3-22-14-8-12(10-19)4-5-13(14)23-7-6-17-11(2)16-9-15(17)18(20)21/h4-5,8-10H,3,6-7H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPVWNZIPADCUIV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)C=O)OCCN2C(=NC=C2[N+](=O)[O-])C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N3O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501320101 |

Source

|

| Record name | 3-ethoxy-4-[2-(2-methyl-5-nitroimidazol-1-yl)ethoxy]benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501320101 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

319.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

18.1 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49679931 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

727983-34-8 |

Source

|

| Record name | 3-ethoxy-4-[2-(2-methyl-5-nitroimidazol-1-yl)ethoxy]benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501320101 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[(3-Chloro-2-methylphenyl)amino]-5,5-dimethylcyclohex-2-en-1-one](/img/structure/B2447017.png)

![6-chloro-1-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-3-[(2-methoxyethyl)amino]-2(1H)-quinoxalinone](/img/structure/B2447018.png)

![3-(2-Bromophenyl)-6-(3-(piperidin-1-ylsulfonyl)phenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2447021.png)

![1-[(4-bromophenyl)sulfonyl]-5-[chloro(difluoro)methyl]-2,3-dihydro-1H-1,4-diazepine](/img/structure/B2447023.png)

![N-(2,4-dimethoxyphenyl)-2-(2,4-dioxo-3-(pyridin-4-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2447025.png)

![N1-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-N2-((1-(pyridin-2-yl)piperidin-4-yl)methyl)oxalamide](/img/structure/B2447029.png)

![1-Phenyl-2-[(3-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]ethanone](/img/structure/B2447033.png)

![1-([2,2'-Bifuran]-5-ylmethyl)-3-isopropylurea](/img/structure/B2447035.png)